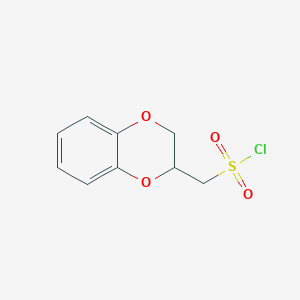

![molecular formula C7H9BrO2 B2520264 Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate CAS No. 83249-14-3](/img/structure/B2520264.png)

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

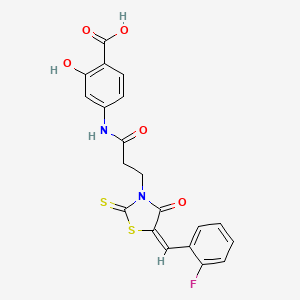

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate is a compound that is structurally related to various bicyclic systems studied in the literature. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds and their reactions. For instance, the reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and other reagents suggests that methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate could potentially undergo similar reactions due to the presence of a bromine atom and a carboxylate group which are reactive sites for transformations .

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves the use of halogenated precursors that react with metals like zinc to form new carbon-carbon or carbon-heteroatom bonds. For example, the reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc leads to the formation of Reformatsky reagents, which then react with other substrates to form adducts . This suggests that methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate could be synthesized through similar metal-mediated reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate can be determined using techniques such as X-ray diffraction (XRD) analysis. For instance, the structure of methyl 1-(1-aryl-3-benzylamino)-3-oxo-2-cyanopropyl)cyclohexylcarboxylates was elucidated using XRD, which provides detailed information about the arrangement of atoms within the molecule . This implies that the molecular structure of methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate could also be analyzed using similar methods to understand its three-dimensional conformation.

Chemical Reactions Analysis

The chemical reactivity of methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate can be inferred from reactions of structurally related compounds. For example, the photodeselenation of a selenabicyclo compound resulted in a product with a short Ge ⋯ Ge distance, indicating the possibility of unique interactions and reactivity patterns in bicyclic systems . Similarly, the reactions of methyl 1-bromocyclohexylcarboxylate with zinc and amides suggest that the bromine atom in methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate could be reactive towards nucleophiles in the presence of metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate can be compared to those of related compounds. For instance, the microwave spectra of 2-methylbicyclo[2.1.0]pentane isomers provide information about the polarity and dipole moments of these molecules . Such data are valuable for understanding the behavior of methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate in different environments, including its solubility, reactivity, and interaction with other molecules.

properties

IUPAC Name |

methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHVTCOIYSLTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid](/img/structure/B2520186.png)

![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2520187.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2520193.png)

![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)

![4-methyl-3-nitro-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2520203.png)